Tozadenant

Catalog No.
S545640
CAS No.
870070-55-6
M.F
C19H26N4O4S
M. Wt
406.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tozadenant

CAS Number

870070-55-6

Product Name

Tozadenant

IUPAC Name

4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24)

InChI Key

XNBRWUQWSKXMPW-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

RO-4494351; RO4494351; RO 4494351; SYN115; SYN-115; SYN 115; RO4494351-002; RO4494351-000; Tozadenant

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Description

The exact mass of the compound Tozadenant is 406.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A2A Adenosine Receptor Antagonist

Tozadenant belongs to a class of drugs known as adenosine A2A receptor antagonists. These drugs work by blocking the A2A receptor, a protein found on cells in the brain. Adenosine, a signaling molecule in the brain, binds to the A2A receptor, and its activation is thought to contribute to the progression of PD. By blocking this receptor, tozadenant may help to slow down the neurodegenerative process in PD [1].

([1] The Adenosinergic System: A Non-Dopaminergic Target in Parkinson’s Disease )

Potential Benefits in Parkinson's Disease

Parkinson's disease is characterized by the loss of dopamine-producing neurons in the brain. Current treatments primarily focus on increasing dopamine levels, but their effectiveness diminishes over time. Research suggests that tozadenant may offer complementary benefits by:

  • Improving motor function: Studies in animal models have shown that tozadenant can improve motor function and reduce tremors associated with PD [2].

([2] Purinergic Signaling 2020: the State-of-The-Art Commented by the Editorial Board )

  • Protecting neurons: Tozadenant may have neuroprotective properties, potentially helping to slow down the degeneration of dopamine neurons [3].

([3] Purinergic Receptors and their Modulators )

Important to Note

While these findings are promising, tozadenant is still under investigation. Clinical trials are ongoing to determine its safety, efficacy, and optimal dosage for treating PD.

Additional Areas of Research

  • Huntington's Disease: Early research suggests tozadenant may improve symptoms in Huntington's disease, but further investigation is needed [4].

*([4] Adenosine A2A Receptor Antagonists )

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

406.1675

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D9K857J81I

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA2A [HSA:135] [KO:K04266]

Other CAS

870070-55-6

Wikipedia

Tozadenant

Dates

Modify: 2023-08-15
1: Michel A, Downey P, Van Damme X, De Wolf C, Schwarting R, Scheller D. Behavioural Assessment of the A2a/NR2B Combination in the Unilateral 6-OHDA-Lesioned Rat Model: A New Method to Examine the Therapeutic Potential of Non-Dopaminergic Drugs. PLoS One. 2015 Aug 31;10(8):e0135949. doi: 10.1371/journal.pone.0135949. eCollection 2015. PubMed PMID: 26322641; PubMed Central PMCID: PMC4555651.
2: Rascol O, Perez-Lloret S, Ferreira JJ. New treatments for levodopa-induced motor complications. Mov Disord. 2015 Sep 15;30(11):1451-60. doi: 10.1002/mds.26362. Epub 2015 Aug 21. Review. PubMed PMID: 26293004.
3: Stewart SB, Koller JM, Campbell MC, Black KJ. Arterial spin labeling versus BOLD in direct challenge and drug-task interaction pharmacological fMRI. PeerJ. 2014 Dec 11;2:e687. doi: 10.7717/peerj.687. eCollection 2014. PubMed PMID: 25538867; PubMed Central PMCID: PMC4266850.
4: Michel A, Downey P, Nicolas JM, Scheller D. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease. PLoS One. 2014 Dec 16;9(12):e114086. doi: 10.1371/journal.pone.0114086. eCollection 2014. PubMed PMID: 25513815; PubMed Central PMCID: PMC4267740.
5: Barret O, Hannestad J, Alagille D, Vala C, Tavares A, Papin C, Morley T, Fowles K, Lee H, Seibyl J, Tytgat D, Laruelle M, Tamagnan G. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys. J Nucl Med. 2014 Oct;55(10):1712-8. doi: 10.2967/jnumed.114.142067. Epub 2014 Jul 31. PubMed PMID: 25082853.
6: Hauser RA, Olanow CW, Kieburtz KD, Pourcher E, Docu-Axelerad A, Lew M, Kozyolkin O, Neale A, Resburg C, Meya U, Kenney C, Bandak S. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial. Lancet Neurol. 2014 Aug;13(8):767-76. doi: 10.1016/S1474-4422(14)70148-6. Epub 2014 Jul 6. PubMed PMID: 25008546.
7: Pinna A. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued. CNS Drugs. 2014 May;28(5):455-74. doi: 10.1007/s40263-014-0161-7. Review. PubMed PMID: 24687255.
8: Perez-Lloret S, Merello M. Two new adenosine receptor antagonists for the treatment of Parkinson's disease: istradefylline versus tozadenant. Expert Opin Pharmacother. 2014 Jun;15(8):1097-107. doi: 10.1517/14656566.2014.903924. Epub 2014 Mar 27. Review. PubMed PMID: 24673462.
9: Pytka K, Zygmunt M, Filipek B. [Pharmacotherapy of Parkinson's disease: progress or regress?]. Postepy Hig Med Dosw (Online). 2013 Jul 24;67:700-8. Review. Polish. PubMed PMID: 24018435.
10: Lane S, Green C, Steinberg J, Ma L, Schmitz J, Rathnayaka N, Bandak S, Ferre S, Moeller F. Cardiovascular and Subjective Effects of the Novel Adenosine A(2A) Receptor Antagonist SYN115 in Cocaine Dependent Individuals. J Addict Res Ther. 2012 Mar 28;S1. pii: 009. PubMed PMID: 22905331; PubMed Central PMCID: PMC3419540.
11: Moeller FG, Steinberg JL, Lane SD, Kjome KL, Ma L, Ferre S, Schmitz JM, Green CE, Bandak SI, Renshaw PF, Kramer LA, Narayana PA. Increased Orbitofrontal Brain Activation after Administration of a Selective Adenosine A(2A) Antagonist in Cocaine Dependent Subjects. Front Psychiatry. 2012 May 28;3:44. doi: 10.3389/fpsyt.2012.00044. eCollection 2012. PubMed PMID: 22654774; PubMed Central PMCID: PMC3361057.
12: Hauser RA. Future treatments for Parkinson's disease: surfing the PD pipeline. Int J Neurosci. 2011;121 Suppl 2:53-62. doi: 10.3109/00207454.2011.620195. Review. PubMed PMID: 22035030.
13: Black KJ, Koller JM, Campbell MC, Gusnard DA, Bandak SI. Quantification of indirect pathway inhibition by the adenosine A2a antagonist SYN115 in Parkinson disease. J Neurosci. 2010 Dec 1;30(48):16284-92. doi: 10.1523/JNEUROSCI.2590-10.2010. PubMed PMID: 21123574; PubMed Central PMCID: PMC3008651.

Explore Compound Types